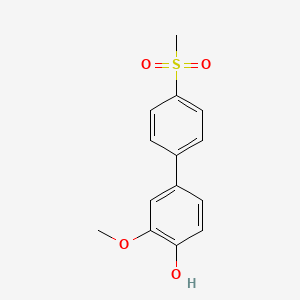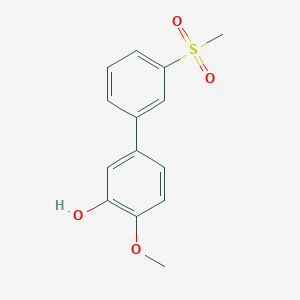
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%
Overview
Description
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, also known as 5-(3,5-Dicarboxyphenyl)-2-hydroxybenzaldehyde, is an aromatic compound commonly used in scientific research. It is a white solid that is soluble in water and ethanol, and is characterized by its strong odor. Its molecular formula is C12H10O4 and it has a molecular weight of 218.2 g/mol. 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol is widely used in scientific studies due to its unique properties, such as its solubility in aqueous solutions, its low cost, and its ability to react with other compounds.
Mechanism of Action
The mechanism of action of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to act as an anti-inflammatory agent, reducing inflammation and promoting healing. Additionally, it may act as an antimicrobial agent, inhibiting the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol are not fully understood. However, it is believed to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it may have a role in the regulation of cellular metabolism, as it has been shown to reduce the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol in laboratory experiments include its low cost, its solubility in aqueous solutions, and its ability to react with other compounds. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is a powerful antioxidant, and therefore care should be taken when handling and storing it. Additionally, it is important to note that its effects on biochemical and physiological processes are not fully understood and further research is needed.
Future Directions
Future research should focus on the biochemical and physiological effects of 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol. Additionally, further research should be conducted to better understand its mechanism of action and its potential applications in the synthesis of polymeric materials and pharmaceuticals. Additionally, further research should be conducted to explore its potential role in the regulation of cellular metabolism and its ability to reduce inflammation and oxidative damage. Finally, further research should be conducted to identify potential side effects and toxicity associated with 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol.
Synthesis Methods
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is synthesized by a two-step method. The first step involves the reaction of 3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenylacetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenyl)-2-methoxyphenol and water. The second step involves the oxidation of the 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenyl)-2-methoxyphenol with a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite. This reaction produces 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%dicarboxyphenyl)-2-hydroxybenzaldehyde.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is widely used in scientific research due to its unique properties, such as its solubility in aqueous solutions and its low cost. It is used in a variety of applications, including the synthesis of dyes, the production of polymeric materials, and the synthesis of pharmaceuticals. It is also used in the synthesis of polymeric materials for use in biomedical applications, such as drug delivery systems. Additionally, 5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%(3,5-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%Dicarboxyphenyl)-2-methoxyphenol is used in the synthesis of organic compounds, such as polymers and resins.
properties
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-21-13-3-2-8(7-12(13)16)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBXCNPNMBQYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685764 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dicarboxyphenyl)-2-methoxyphenol | |
CAS RN |
1261968-54-0 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















